3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is a boron-containing compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a dioxaborolane ring, which imparts significant reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride typically involves the reaction of 3-bromopropan-1-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The product is then purified through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the product. The scalability of the synthetic route allows for large-scale production to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boron-containing alcohols and amines.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can target specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is unique due to its amine functionality, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20BNO2.ClH/c1-8(2)9(3,4)13-10(12-8)6-5-7-11;/h5-7,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXFGFFGQDPSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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